Product packaging for N-(4-bromobenzyl)cyclopropanamine(Cat. No.:CAS No. 70894-73-4)

N-(4-bromobenzyl)cyclopropanamine

Cat. No.: B183676
CAS No.: 70894-73-4
M. Wt: 226.11 g/mol
InChI Key: GLGKPGNDJXTNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclopropylamine (B47189) Derivatives in Drug Discovery

The cyclopropylamine structural unit is a highly valued component in medicinal chemistry. longdom.org Its inclusion in a drug candidate can offer several advantages. The three-membered ring introduces conformational rigidity, which can help in optimizing the binding of a molecule to its biological target. longdom.org This rigidity, coupled with the unique electronic properties of the strained ring, can lead to improved potency and selectivity.

Furthermore, the cyclopropyl (B3062369) group can enhance a molecule's metabolic stability. hyphadiscovery.com The high dissociation energy of its carbon-hydrogen bonds makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug breakdown in the body. hyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic profile. For these reasons, cyclopropylamine derivatives are found in a number of approved drugs and are actively being investigated for the treatment of a wide range of conditions, including cancer and depression. wisdomlib.orgresearchgate.net

Overview of N-(4-bromobenzyl)cyclopropanamine as a Strategic Synthetic Precursor

This compound serves as a strategic precursor in multi-step synthetic pathways. Its utility stems from the distinct reactivity of its two main components: the cyclopropylamine group and the 4-bromobenzyl group.

The Cyclopropylamine Moiety : This part of the molecule often acts as a key pharmacophore, the feature responsible for a molecule's biological activity. The nitrogen atom is nucleophilic, allowing it to participate in reactions that form new carbon-nitrogen bonds, a common step in building complex drug-like molecules. longdom.org

The 4-Bromobenzyl Group : The bromine atom on the phenyl ring is a particularly useful functional handle. It provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows chemists to readily attach other molecular fragments to the benzene (B151609) ring, creating diverse libraries of compounds for screening and optimization.

The presence of both these features in a single molecule makes this compound a valuable building block for creating complex target molecules, such as those investigated as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1). google.com

Historical Context of Cyclopropylamine Structures in Medicinal Chemistry Research

The use of cyclopropylamines in medicinal chemistry has a notable history. One of the earliest and most well-known examples is tranylcypromine (B92988), a monoamine oxidase (MAO) inhibitor first synthesized in the mid-20th century and subsequently approved for the treatment of depression. researchgate.net The discovery of tranylcypromine's biological activity highlighted the potential of the cyclopropylamine scaffold in modulating the function of enzymes. researchgate.net

Since then, chemists have synthesized and evaluated a vast number of cyclopropylamine analogues to explore their therapeutic potential. researchgate.net Research has shown that derivatives can act as inhibitors of various enzymes, including not only MAOs but also cytochrome P450 isoforms. researchgate.net The ongoing interest in these structures is driven by their proven track record and the potential to fine-tune their properties to create new and improved therapeutic agents. ontosight.aiacs.org This has led to their incorporation into a wide array of investigational compounds for various diseases. google.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 70894-73-4
Molecular Formula C10H12BrN
Molecular Weight 226.12 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]cyclopropanamine
Canonical SMILES C1C(C1)NCC2=CC=C(C=C2)Br
InChI Key GLGKPGNDJXTNEF-UHFFFAOYSA-N

Data sourced from public chemical databases. fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrN B183676 N-(4-bromobenzyl)cyclopropanamine CAS No. 70894-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGKPGNDJXTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405958
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-73-4
Record name N-(4-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies of N 4 Bromobenzyl Cyclopropanamine Derivatives

N-(4-bromobenzyl)cyclopropanamine as a Privileged Scaffold for Bioactive Compound Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the discovery of new bioactive molecules. The this compound moiety exhibits key characteristics of a privileged scaffold. The cyclopropyl (B3062369) ring, a conformationally restricted and metabolically stable bioisostere of a carbon-carbon double bond, enhances affinity to target proteins and improves pharmacokinetic properties. The 4-bromobenzyl group provides a site for crucial interactions within binding pockets and can be readily modified to modulate activity and selectivity.

The utility of the cyclopropylamine (B47189) core is well-documented in the development of inhibitors for enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). The incorporation of a 4-bromobenzyl substituent has been shown to further enhance the potency and selectivity of these inhibitors, highlighting the synergistic contribution of each component of the scaffold.

Rational Design and Synthesis of Novel Chemical Entities Incorporating the this compound Moiety

The rational design of novel drug candidates based on the this compound scaffold involves a systematic approach to modify its structure to achieve desired biological activities. A common strategy involves the derivatization of the amine, the aromatic ring, or the cyclopropyl group.

For instance, in the development of LSD1 inhibitors, the synthesis of a series of cis- and trans-N-(4-bromophenyl)cyclopropylamine (4-Br-PCPA) derivatives has been reported. The synthetic route often starts from commercially available 4-bromostyrene, which undergoes cyclopropanation followed by subsequent functional group manipulations to introduce the amine functionality and other desired substituents. The strategic introduction of fluorine atoms on the phenyl ring, for example, has been explored to fine-tune the electronic properties and binding interactions of the molecule with the target enzyme.

Another approach involves the use of the this compound as a building block in the synthesis of more complex molecules. For example, it can be tethered to other heterocyclic systems, such as pyrimidines, to create hybrid molecules with dual-target activity or improved pharmacological profiles. The synthesis of such derivatives often employs standard coupling reactions, such as amide bond formation or nucleophilic substitution, to link the this compound moiety to the desired molecular fragment.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The systematic investigation of how structural modifications of this compound derivatives affect their biological activity is crucial for optimizing lead compounds.

SAR studies have revealed that modifications to both the 4-bromobenzyl and the cyclopropanamine moieties significantly influence the biological activity of these compounds.

Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for potency and selectivity. For instance, in a series of LSD1 inhibitors derived from 4-Br-PCPA, the introduction of fluorine atoms at the 2- and 5-positions of the phenyl ring was found to enhance inhibitory activity. The derivative cis-4-Br-2,5-F₂-PCPA demonstrated potent inhibition of LSD1 with a Kᵢ value of 0.094 μM.

In a different study on benzimidazole-thioquinoline derivatives, a compound bearing a 4-bromobenzyl group was identified as the most potent α-glucosidase inhibitor in the series, with an IC₅₀ value of 28.0 μM, showcasing a significant improvement in potency compared to the reference compound. fiveable.me This highlights the favorable contribution of the 4-bromobenzyl moiety to the binding affinity.

Table 1: Effect of Phenyl Ring Substitutions on LSD1 Inhibitory Activity of 4-Br-PCPA Derivatives
CompoundSubstituents on Phenyl RingLSD1 Kᵢ (μM)
trans-4-Br-PCPA4-BromoData not specified
cis-4-Br-2,5-F₂-PCPA4-Bromo, 2,5-Difluoro0.094

The spatial arrangement of atoms in this compound derivatives plays a pivotal role in their interaction with biological targets. The stereochemistry of the cyclopropane (B1198618) ring is a particularly important determinant of activity.

Studies on PCPA derivatives as LSD1 inhibitors have shown that the cis and trans isomers can exhibit different inhibitory potencies and selectivities. For many of the synthesized analogs, the cis isomers displayed stronger inhibitory activity against LSD1 compared to their corresponding trans isomers. For example, the Kᵢ value of cis-4-Br-2,5-F₂-PCPA for LSD1 was 0.094 μM, while the activity of the trans isomer was significantly lower. This stereochemical preference suggests that the specific three-dimensional orientation of the phenyl ring and the amine group is crucial for optimal binding to the active site of the enzyme.

Table 2: Stereochemical Effects on LSD1 and LSD2 Inhibition (Kᵢ in μM)
CompoundStereochemistryLSD1 KᵢLSD2 Kᵢ
4-Br-2,5-F₂-PCPAcis0.0948.4
4-Br-2,5-F₂-PCPAtrans>100>100

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For a series of 65 cis- and trans-PCPA derivatives, a machine learning-based regression model was developed to predict their LSD1-inhibitory activity. This QSAR model demonstrated good predictive accuracy, suggesting that computational approaches can be effectively utilized in the optimization of this compound-based inhibitors. Such models can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological activity, thus facilitating a more rational and efficient drug design process.

Identification and Validation of Pharmacological Targets for this compound Derivatives

The this compound scaffold has been primarily associated with the inhibition of flavin-dependent amine oxidases.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) and LSD2/KDM1B: A significant body of research has focused on the development of this compound derivatives as inhibitors of LSD1 and its paralog LSD2. These enzymes play crucial roles in epigenetic regulation by demethylating histone proteins, and their dysregulation is implicated in various cancers. The cyclopropylamine moiety of these inhibitors forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition. The 4-bromobenzyl group contributes to the binding affinity and selectivity. For instance, cis-4-Br-2,5-F₂-PCPA was found to be a potent inhibitor of LSD1, and it also exhibited inhibitory activity against LSD2, albeit with lower potency (Kᵢ of 8.4 μM). The ability of these compounds to increase the levels of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2) in cancer cell lines validates their on-target activity.

Monoamine Oxidases (MAOs): The parent compound, tranylcypromine (B92988) (2-phenylcyclopropylamine), is a well-known inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes that are important targets for the treatment of depression and neurodegenerative diseases. Given the structural similarity, it is plausible that derivatives of this compound could also exhibit inhibitory activity against MAOs. Further investigation is warranted to explore the potential of this scaffold in developing selective MAO inhibitors.

Other Potential Targets: The versatility of the this compound scaffold suggests that it may interact with other biological targets as well. For example, derivatives incorporating this moiety have been investigated as α-glucosidase inhibitors and as potential anticancer agents targeting other mechanisms. fiveable.me The exploration of this chemical space is likely to uncover additional pharmacological applications for this promising class of compounds.

Modulation of Protein-Protein Interactions (e.g., β-catenin/BCL9 Pathway Inhibition)

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. nih.gov A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of Wnt target genes. nih.gov Disrupting this protein-protein interaction (PPI) is a promising therapeutic strategy. nih.govbiorxiv.org

This compound has been utilized as a crucial synthetic intermediate in the development of small-molecule inhibitors designed to block the β-catenin/BCL9 interaction. nih.gov In one study, researchers synthesized a series of compounds where this compound was condensed with a carboxylic acid intermediate. nih.gov The resulting amide then underwent a Suzuki coupling reaction, leveraging the bromo-substituent on the benzyl (B1604629) ring to introduce diverse chemical moieties and explore the SAR of the final products. This approach led to the discovery of potent inhibitors of the β-catenin/BCL9 pathway. The 4-bromobenzyl group serves as a versatile handle for late-stage diversification, allowing chemists to systematically modify the structure to optimize potency and other pharmacological properties.

Enzyme Inhibition (e.g., Lysine-Specific Demethylase 1 (LSD1) and LSD2 Inhibition)

Lysine-Specific Demethylase 1 (LSD1), and its paralog LSD2, are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that play a crucial role in epigenetic regulation by demethylating histone proteins. researchgate.net Overexpression of LSD1 is linked to the progression of various cancers, making it a significant target for anticancer drug development. nih.gov The trans-2-phenylcyclopropylamine (TCP) scaffold is a well-established starting point for irreversible LSD1 inhibitors, which act by forming a covalent bond with the FAD cofactor. researchgate.netnih.gov

Derivatives of this compound, specifically those based on the 2-(4-bromophenyl)cyclopropan-1-amine core (4-Br-PCPA), have been extensively studied as inhibitors of LSD1 and LSD2. The 4-bromo substitution was found to confer stronger inhibitory activity against both enzymes compared to the unsubstituted parent compound, making it a valuable scaffold for further derivatization. researchgate.netresearchgate.net

In a comprehensive study, 65 derivatives of 4-Br-PCPA were synthesized in both their cis and trans isomeric forms to elucidate the structural determinants of inhibitory activity. researchgate.netresearchgate.net The research found that substitutions on the phenyl ring significantly impacted potency. For instance, the introduction of fluorine atoms at the 2- and 5-positions of the 4-bromophenyl ring led to a particularly potent inhibitor.

One of the most active compounds identified was cis-N-(2,5-difluoro-4-bromobenzyl)cyclopropanamine (referred to as 7c or S1024 in the study), which demonstrated high potency against LSD1. researchgate.netresearchgate.net This highlights a key SAR finding: for this class of compounds, the cis isomers often exhibit greater inhibitory activity than their trans counterparts, a departure from many previously reported TCP-based inhibitors. researchgate.netresearchgate.net

CompoundDescriptionLSD1 Ki (μM)LSD2 Ki (μM)Reference
7c (S1024)cis-4-Bromo-2,5-difluoro-PCPA derivative0.0948.4 researchgate.netresearchgate.net
4-Br-PCPAScaffold compound (2-(4-bromophenyl)cyclopropan-1-amine)PotentPotent researchgate.netresearchgate.net

Investigation of Other Receptor and Enzyme Targets (e.g., Akt1, Cytochrome b)

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry and has been incorporated into inhibitors for a wide range of biological targets. However, a detailed review of the scientific literature reveals a lack of specific studies focused on this compound derivatives as direct inhibitors of the protein kinase Akt1 or the mitochondrial protein Cytochrome b. While the general class of cyclopropylamines has been explored for various targets, research on this specific N-substituted derivative appears to be concentrated on LSD1/LSD2 and its use as a synthetic building block for PPI inhibitors.

Notably, related structures such as cyclopropyl carboxamides have been investigated as antimalarial agents that target Cytochrome b in Plasmodium falciparum. nih.gov This suggests that the cyclopropyl core is compatible with binding to this enzyme, but the specific SAR for this compound against this target remains an unexplored area of research.

Lead Optimization Strategies Guided by SAR of this compound Analogues

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netchemrxiv.org The structure-activity relationship data gathered from studies on this compound derivatives provide clear guidance for such optimization efforts.

Key strategies emerging from the SAR of this scaffold include:

Systematic Modification of the Phenyl Ring: The LSD1 inhibitor studies demonstrate that the electronic properties of the phenyl ring are a critical determinant of activity. researchgate.netresearchgate.net The initial finding that a 4-bromo substitution enhances potency over the unsubstituted phenyl ring serves as a foundational lead. Further optimization can be achieved by introducing additional substituents, particularly electron-withdrawing groups like fluorine, at various positions to fine-tune binding interactions within the enzyme's active site. researchgate.netresearchgate.net Computational methods like quantitative structure-activity relationship (QSAR) modeling can be employed to predict the impact of further substitutions. chemrxiv.org

Scaffold Hopping and Bioisosteric Replacement: For applications like β-catenin/BCL9 inhibition, the this compound serves as a fragment that can be elaborated upon. nih.gov The 4-bromophenyl group acts as a versatile anchor for Suzuki coupling, allowing for the exploration of a wide chemical space. nih.gov A key lead optimization strategy is to use this synthetic handle to introduce different aromatic or heterocyclic ring systems (scaffold hopping) or to replace parts of the molecule with bioisosteres—functional groups with similar physical or chemical properties—to improve pharmacokinetic profiles (ADME properties) without sacrificing potency. chemrxiv.org

Modification of the Amine Group: In many TCP-based inhibitors, the primary amine of the cyclopropylamine is essential for the covalent reaction with the FAD cofactor of LSD1. However, modifications at this position can be explored to modulate selectivity against other amine oxidases or to convert the molecule into an inhibitor for a different target class where a primary amine is not required. As seen in the synthesis of β-catenin/BCL9 inhibitors, this amine is readily converted to an amide, demonstrating its utility as a synthetic linker. nih.gov

By systematically applying these SAR-guided strategies, medicinal chemists can refine the this compound scaffold to develop drug candidates with improved therapeutic potential.

Biological Evaluation and Mechanistic Investigations of N 4 Bromobenzyl Cyclopropanamine Derivatives

In Vitro Biological Activity Profiling of Derivatives

The initial assessment of N-(4-bromobenzyl)cyclopropanamine derivatives involves a series of in vitro assays to determine their biological effects and identify their molecular targets. This profiling is crucial for understanding their therapeutic potential.

Cell-based assays are fundamental in determining how these derivatives affect cellular processes and confirm their engagement with intracellular targets. Research has shown that derivatives of this scaffold can induce significant functional responses in various cell lines.

For instance, certain indoline-based derivatives of cyclopropanamine have been shown to possess selective antiproliferative activities against specific cancer cell lines, such as the MV-4-11 acute myeloid leukemia (AML) cell line. nih.gov One representative compound, 7e , not only inhibited cell proliferation but also activated the expression of the cell surface marker CD86 and induced differentiation in these AML cells. nih.gov This indicates a functional response consistent with the inhibition of its target, Lysine-Specific Demethylase 1 (LSD1). nih.gov

Furthermore, in studies involving CCRF-CEM cells (a human T-cell acute lymphoblastic leukemia line), a derivative known as cis-4-Br-2,5-F2-PCPA (S1024) was observed to increase the cellular levels of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2). acs.org This is a direct consequence of target engagement, as it confirms the inhibition of the LSD1 enzyme within the cellular environment. acs.org The Cellular Thermal Shift Assay (CETSA) has also been employed to definitively show the cellular target engagement of these derivatives with LSD1. acs.org

In other applications, derivatives have been evaluated for their ability to disrupt protein-protein interactions (PPIs). For example, derivatives were tested in SW480 colorectal cancer cells to assess their ability to inhibit the β-catenin/B-cell lymphoma 9 (BCL9) interaction, a key component of the Wnt signaling pathway. nih.gov

Biochemical assays provide quantitative data on the potency of these compounds against purified enzymes or receptors. The primary target for many this compound derivatives is the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, LSD1 (also known as KDM1A). acs.orguea.ac.uk

These derivatives, which are structurally related to tranylcypromine (B92988) (TCP), often act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor in the enzyme's active site. acs.orgnih.gov The 4-bromo substitution on the phenyl ring is a key feature, as 4-Br-PCPA has demonstrated significantly stronger inhibitory activity against LSD1 compared to the unsubstituted trans-2-phenylcyclopropylamine (trans-PCPA). acs.org

Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency. By synthesizing a wide range of cis- and trans-isomers with various substitutions, researchers have identified compounds with high inhibitory constants (Ki). acs.org For example, the derivative 7c (cis-4-Br-2,5-F2-PCPA) was found to be a highly potent inhibitor of LSD1. acs.org The introduction of an indoline (B122111) scaffold has also led to the discovery of potent inhibitors, with the representative compound 7e showing strong LSD1 inhibition. nih.gov

Beyond LSD1, these chemical scaffolds have been investigated for activity against other enzymes. Derivatives have been synthesized and tested for their inhibitory effects on carbonic anhydrase, α-glucosidase, and soluble epoxide hydrolase (sEH). nih.govmdpi.comnih.gov For example, 4-(N-(4-bromobenzyl)cyanamido)benzenesulfonamide was synthesized and evaluated as a carbonic anhydrase inhibitor. nih.gov

Below is a table summarizing the inhibitory activity of selected this compound derivatives against their primary target, LSD1.

Compound IDStructure/NameTargetAssay TypeActivity (IC₅₀/Kᵢ)Source
7c cis-4-Br-2,5-F₂-PCPALSD1Enzyme InhibitionKᵢ = 0.094 µM acs.org
7e Indoline derivativeLSD1Enzyme InhibitionIC₅₀ = 24.43 nM nih.gov
Compound 1 4-bromophenyl substitutedLSD1Enzyme InhibitionKᵢ = 3.7 µM nih.gov

A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. For this compound derivatives targeting LSD1, selectivity is often assessed against the closely related paralogue LSD2 (KDM1B) and monoamine oxidases (MAO-A and MAO-B), which share structural similarities. nih.govacs.org

The parent compound, trans-PCPA, is a weak and nonselective inhibitor of LSD1. acs.org However, modifications to the scaffold have yielded derivatives with significantly improved selectivity. The introduction of substituents on the phenyl ring and the cyclopropyl (B3062369) core is a key strategy to enhance selectivity against MAO-A and MAO-B. acs.orggoogle.com.pg

For example, the indoline derivative 7e was found to be over 200-fold more selective for LSD1 than for LSD2, and over 4000-fold more selective for LSD1 than for MAOs. nih.gov Similarly, the derivative 7c (cis-4-Br-2,5-F2-PCPA) showed significant selectivity for LSD1 over LSD2. acs.org This selectivity is crucial for developing therapeutic agents with a cleaner biological profile. uea.ac.uk In some cases, derivatives have also been profiled against a broader panel of kinases to confirm their specific mode of action. psu.edu

The table below illustrates the selectivity profile of representative compounds.

Compound IDLSD1 Inhibition (IC₅₀/Kᵢ)LSD2 Inhibition (IC₅₀/Kᵢ)MAO-A Inhibition (IC₅₀)MAO-B Inhibition (IC₅₀)Source
7e 24.43 nM>5 µM>100 µM>100 µM nih.gov
7c 0.094 µM8.4 µMNot ReportedNot Reported acs.org

Cellular Mechanism of Action Studies of this compound Derivatives

Understanding the cellular consequences of target inhibition is essential to validate the therapeutic hypothesis. These studies delve into the molecular pathways affected by the compounds and their impact on gene expression.

The inhibition of LSD1 by this compound derivatives leads to predictable downstream molecular changes. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with transcriptional repression. google.com.pg

By inhibiting LSD1, these compounds prevent the demethylation of H3K4, leading to an accumulation of H3K4me2. acs.org This epigenetic modification alters chromatin structure and reactivates the expression of silenced genes. uea.ac.uk For example, treatment of CCRF-CEM cells with derivative 7c resulted in a measurable increase in global H3K4me2 levels. acs.org This reactivation of tumor suppressor genes is a key mechanism behind the observed anti-proliferative effects in cancer cells. uea.ac.uk

Furthermore, studies have shown that LSD1 inhibition can induce differentiation in AML cells, a process linked to the upregulation of myeloid differentiation markers like CD86. nih.gov In other contexts, derivatives have been designed to disrupt the β-catenin/BCL9 protein-protein interaction, which is a critical node in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer. nih.gov

Reporter gene assays are powerful tools used to quantify the effect of a compound on the transcriptional activity of a specific pathway. thermofisher.com These assays typically use a plasmid containing a reporter gene (such as luciferase) under the control of a promoter with response elements for a particular transcription factor. thermofisher.combiocompare.com An increase or decrease in reporter gene expression provides a direct measure of the pathway's activation or inhibition.

In the study of derivatives targeting the Wnt pathway, a TOPFlash/FOPFlash reporter gene assay system is commonly used. nih.gov The TOPFlash construct contains TCF (T-cell factor) binding sites that are activated by the β-catenin/TCF complex, driving luciferase expression. nih.gov The FOPFlash construct contains mutated binding sites and serves as a negative control. nih.gov By using this system in SW480 cells, researchers can screen this compound derivatives for their ability to modulate and inhibit Wnt/β-catenin signaling. nih.gov

Similarly, reporter gene assays can be designed to monitor the activity of pathways affected by LSD1 inhibition. For example, a reporter construct could be placed under the control of a promoter for a known LSD1 target gene, such as Gfi-1b. acs.org Inhibition of LSD1 would lead to increased expression of the target gene and, consequently, the reporter gene, providing a quantitative readout of the compound's activity in modulating gene expression. acs.orggoogle.com

Cellular Uptake and Intracellular Localization

The ability of a drug candidate to penetrate the cell membrane and reach its intracellular target is a critical determinant of its therapeutic efficacy. For derivatives of this compound, which are often designed to inhibit intracellular protein-protein interactions such as the β-catenin/BCL9 complex, understanding their cellular uptake and localization is paramount.

Methodologies for determining the cellular bioavailability and localization of small-molecule inhibitors are well-established. A common approach involves a high-performance liquid chromatography-mass spectrometry (HPLC-MS) based protocol to accurately quantify intracellular drug concentrations. This method allows for the characterization of several key properties, including cell permeability, the time and dose dependency of uptake, and both extracellular and intracellular stability. nih.govacs.org

Another widely used technique for visualizing intracellular distribution is fluorescence microscopy. researchgate.net This can be achieved if the compound is intrinsically fluorescent or by tagging it with a fluorophore. By using co-localization with organelle-specific fluorescent markers, the precise subcellular compartment where the compound accumulates can be identified. nih.gov However, it is important to note that environmental factors within the cell can affect a molecule's fluorescence, potentially complicating the interpretation of results. nih.gov

While direct studies on the cellular uptake of this compound itself are not extensively published, research on structurally related cyclopropylamine (B47189) derivatives offers valuable insights. For instance, in the development of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a known target of tranylcypromine (a related cyclopropylamine), strategic chemical modifications have been employed to enhance cellular penetration. The introduction of a tert-butyloxycarbonyl (Boc) group to the cyclopropane (B1198618) amino side of certain derivatives was shown to increase cellular uptake. nih.gov The successful intracellular engagement of these modified compounds was confirmed using cellular thermal shift assays, which measure the stabilization of the target protein upon ligand binding. nih.gov Such strategies could be applicable to optimize the cellular entry of this compound derivatives.

Table 1: Common Methodologies for Assessing Cellular Uptake and Localization

Methodology Principle Application Key Considerations
HPLC-MS Chromatographic separation followed by mass spectrometric detection to quantify the precise concentration of the compound inside the cell. nih.gov Determining accurate intracellular concentrations, stability, and dose/time-dependent uptake. nih.govacs.org Requires cell lysis; does not provide spatial information within the cell.
Fluorescence Microscopy Visualization of fluorescent compounds or fluorescently-tagged compounds within the cell. Co-localization with organelle-specific dyes reveals subcellular location. researchgate.net Real-time tracking of drug distribution in living cells; provides spatial resolution. researchgate.net Potential for artifacts due to environmental effects on fluorescence; tagging may alter compound properties. nih.gov

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding, confirming intracellular target engagement. nih.gov | Validating that the compound reaches and binds to its intended intracellular target. nih.gov | Indirect measure of uptake; does not quantify intracellular concentration. |

Preclinical Pharmacological Characterization of Promising Derivatives

Following the confirmation of cellular activity, promising derivatives of this compound undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This characterization focuses on their effectiveness in disease models, their behavior within a biological system, and their preliminary safety profile.

Derivatives of this compound have been synthesized as part of discovery programs for small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and development, and its aberrant activation is a hallmark of many cancers, including a majority of colorectal cancers and certain breast cancers. nih.govnih.gov Therefore, inhibitors of this pathway have significant therapeutic potential.

One such derivative, ZW4864 , was developed from an this compound intermediate. nih.gov Its in vivo anti-tumor efficacy was evaluated in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), a cancer type where hyperactive β-catenin signaling can drive metastasis. nih.gov In this model, immunodeficient mice with orthotopically grown tumors derived from a TNBC patient were treated with ZW4864. nih.gov The study provides a clear example of testing a direct derivative of the core compound in a highly relevant disease model.

The broader class of β-catenin/BCL9 inhibitors has demonstrated efficacy in various preclinical cancer models, reinforcing the therapeutic rationale. For instance, other small-molecule and peptide-based inhibitors have shown significant reduction of tumor growth in xenograft models of colorectal cancer and have been found to overcome resistance to immune checkpoint inhibitors. nih.govnih.gov Studies on the inhibitor pyrvinium (B1237680) have also shown efficacy in murine models of Wilms tumor, a pediatric kidney cancer also linked to β-catenin activation. nih.gov These findings underscore the relevance of testing this compound derivatives in cancer models characterized by dysregulated Wnt/β-catenin signaling.

Table 2: Example of In Vivo Efficacy Study for an this compound Derivative

Compound Disease Model Animal Model Key Findings Reference

| ZW4864 | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) in SCID/Beige mice | Tested for in vivo anti-tumor effects in a clinically relevant model of metastatic TNBC with a hyperactive β-catenin signaling circuit. nih.gov | nih.gov |

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for a drug to be successful. The inclusion of a cyclopropyl group, a key feature of this compound, is a known strategy in medicinal chemistry to enhance metabolic stability and other pharmacological properties. acs.org

The derivative ZW4864 underwent pharmacokinetic profiling. nih.gov It displayed excellent aqueous solubility, a property that aids in formulation and absorption. nih.gov Its metabolic stability was evaluated using hepatic microsomes, which contain the primary enzymes responsible for drug metabolism. ZW4864 demonstrated moderate microsomal stability, comparable to the marketed kinase inhibitor sunitinib. nih.gov This suggests the compound is not cleared too rapidly by the liver, allowing for sustained exposure.

Subsequent PK studies in C57BL/6 mice revealed that ZW4864 has good pharmacokinetic properties, most notably a high oral bioavailability (F) of 83%. nih.gov This indicates that a large fraction of the orally administered dose reaches systemic circulation, making it a viable candidate for oral therapy.

Table 3: Pharmacokinetic Profile of the this compound Derivative ZW4864

Parameter Result Significance
Aqueous Solubility >3 mM High solubility facilitates formulation and absorption. nih.gov
Hepatic Microsomal Stability Moderate Suggests a reasonable rate of metabolic clearance, avoiding excessively rapid breakdown. nih.gov

| Oral Bioavailability (F) in mice | 83% | High percentage of the drug is absorbed and reaches circulation after oral administration, indicating good potential as an oral medication. nih.gov |

The toxicological evaluation of any new chemical entity is crucial to ensure its safety before it can be considered for human use. This involves a battery of tests to identify potential adverse effects. For derivatives of this compound, a comprehensive toxicological assessment would be required.

General toxicology studies typically begin with acute toxicity tests in animal models to determine the effects of a single high dose and to establish the median lethal dose (LD50). researchgate.net These are followed by sub-acute and chronic toxicity studies, where animals are given repeated doses over extended periods (e.g., 28 or 90 days) to identify target organ toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL). researchgate.net Such studies involve monitoring animal health, body weight, food consumption, and conducting detailed analysis of blood chemistry and hematology, followed by histopathological examination of major organs. researchgate.netresearchgate.net

A specific consideration for cyclopropylamine-containing compounds is their potential to inhibit monoamine oxidases (MAO-A and MAO-B), as the parent compound tranylcypromine is a known MAO inhibitor. google.com Inhibition of MAO-A, in particular, can lead to serious adverse effects. google.com Therefore, selectivity screening against these enzymes is an important toxicological consideration for this class of compounds.

While specific toxicology data for this compound derivatives are not publicly available, related drug discovery programs for β-catenin/BCL9 inhibitors have reported that their lead compounds possess favorable toxicological profiles with minimal toxicities in animal models, suggesting that a therapeutic window can be achieved. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
ZW4864
Sunitinib
Tranylcypromine

Computational Approaches in the Research of N 4 Bromobenzyl Cyclopropanamine and Its Analogues

Molecular Modeling and Docking Simulations for Target Binding

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. mdpi.com A crucial application of this is molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-(4-bromobenzyl)cyclopropanamine, docking simulations are employed to understand how it and its analogues bind to target proteins, such as MAO-A and MAO-B. These simulations are fundamental to structure-based drug design. epa.gov

The process typically involves preparing a three-dimensional structure of the target protein, often obtained from X-ray crystallography databases (e.g., PDB IDs 2Z5X for MAO-A and 2BK5 for MAO-B), and the structures of the ligands (this compound derivatives). acs.org The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity for each pose. mdpi.com

Once a docking simulation is complete, the resulting ligand-protein complexes are analyzed to understand the specific molecular interactions that stabilize the binding. aalto.fi This analysis is crucial for explaining the compound's activity and for guiding the design of new derivatives with improved binding. The interactions are typically visualized using software that generates 2D diagrams, highlighting hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. semanticscholar.orgresearchgate.net

For this compound derivatives targeting MAO-B, key interactions often involve the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues. The cyclopropane (B1198618) and benzyl (B1604629) moieties can form hydrophobic interactions within the enzyme's cavity, while the amine group is critical for the inhibitory mechanism.

Table 1: Hypothetical Ligand-Protein Interactions for this compound with Human MAO-B

Interacting ResidueInteraction TypeDistance (Å)Ligand Moiety Involved
TYR 435Hydrogen Bond2.9Amine (NH)
ILE 199Hydrophobic3.8Bromobenzyl Ring
LEU 171Hydrophobic4.1Cyclopropane Ring
CYS 172Hydrophobic4.5Bromobenzyl Ring
FADPi-Stacking3.5Benzyl Ring
TYR 398Pi-Stacking4.0Benzyl Ring

A primary goal of molecular docking is to predict the most likely binding pose (binding mode) of a ligand and to estimate its binding affinity. mdpi.com The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated by a scoring function within the docking software. taylorandfrancis.com Lower binding energy values typically indicate stronger, more favorable binding.

By comparing the predicted binding affinities of a series of this compound analogues, researchers can prioritize which compounds to synthesize and test experimentally. This in silico screening significantly accelerates the discovery of potent inhibitors. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. samipubco.com

Table 2: Predicted Binding Affinities of this compound Analogues to MAO-B

CompoundSubstitution on Benzyl RingPredicted Binding Affinity (kcal/mol)Predicted Key Interaction
This compound 4-Bromo-8.5Pi-Stacking with FAD
Analogue 14-Chloro-8.2Pi-Stacking with FAD
Analogue 24-Fluoro-7.9Weaker hydrophobic interaction
Analogue 34-Methyl-8.8Enhanced hydrophobic interaction
Analogue 43,4-Dichloro-9.1Additional hydrophobic contact

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure and properties of molecules. dntb.gov.ua These methods are used to study the conformational preferences, electronic distribution, and reactivity of this compound and its analogues. rsc.org

By calculating the energy of different spatial arrangements (conformations) of the molecule, researchers can determine the most stable, low-energy shapes the molecule is likely to adopt. nih.gov This is critical because a molecule's conformation often dictates how well it can fit into a protein's binding site.

Furthermore, quantum calculations can determine various electronic properties, such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. asianresassoc.org This map helps identify regions that are likely to participate in electrostatic interactions, such as hydrogen bonds. Other calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. dntb.gov.ua

Table 3: Calculated Electronic Properties of this compound

PropertyValueInterpretation
Dipole Moment2.15 DebyeIndicates moderate polarity
HOMO Energy-6.2 eVRegion most likely to donate electrons
LUMO Energy-0.8 eVRegion most likely to accept electrons
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability
MEP Minimum-45 kcal/molNegative potential around Bromine and Amine N
MEP Maximum+30 kcal/molPositive potential around Amine H's

Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of vast chemical and biological datasets to build predictive models. nih.govnih.gov For compounds like this compound, these technologies can predict biological activity, identify promising new structures, and prioritize candidates for synthesis. acs.orgoup.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com Machine learning algorithms, such as random forest and support vector machines (SVM), are now widely used to develop highly accurate ML-QSAR models. nih.govnih.gov

To build a predictive model for MAO-B inhibitors, a dataset of known inhibitors with their measured activities (e.g., IC50 values) is compiled. mdpi.com For each molecule, a set of numerical "descriptors" is calculated, representing its physicochemical properties, fingerprints, or 3D structure. The ML algorithm then learns the relationship between these descriptors and the biological activity. researchgate.net The resulting model can be used to predict the activity of new, untested compounds, including novel this compound analogues.

Table 4: Performance of a Hypothetical ML-QSAR Model for MAO-B Inhibitors

ML AlgorithmDescriptor SetTraining Set R²Test Set Q²Prediction Accuracy
Random ForestPubChem Fingerprints0.980.8592%
K-Nearest Neighbor (KNN)2D Molecular Descriptors0.940.8888%
Support Vector Machine (SVM)E-state Fingerprints0.910.7885%
Gradient Boosting (XGBoost)ECFP4 Fingerprints0.950.8190%

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. scirp.org When combined with AI, this process becomes even more powerful. ML models can be used to rapidly filter enormous virtual libraries, containing millions of compounds, to select a smaller, more manageable set of high-priority candidates for more computationally intensive docking studies or for direct experimental testing. mdpi.com

StepDescriptionNumber of CompoundsMethod
1. Initial LibraryLarge database of commercially available compounds.> 5,000,000Chemical Database
2. Druglikeness FilteringRemoval of compounds with undesirable properties.~ 2,500,000Rule-of-Five, etc.
3. ML-based Activity PredictionRapid scoring using a pre-built QSAR model.~ 100,000Random Forest Model
4. Molecular DockingHigh-throughput docking of top-scoring compounds.10,000AutoDock Vina
5. Hit PrioritizationVisual inspection and re-scoring of top docked poses.250Expert Analysis
6. Experimental TestingIn vitro assay of prioritized compounds.50Biological Assay

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of a ligand-protein complex at an atomic level. frontiersin.org For this compound, a potent monoamine oxidase B (MAO-B) inhibitor, and its analogues, MD simulations provide critical insights into the dynamic interactions with the enzyme, the stability of the binding pose, and the conformational changes that influence inhibitory activity. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of the complex's behavior in a simulated physiological environment. frontiersin.org

MD simulations are typically performed after molecular docking studies to validate the predicted binding modes and to gain a more realistic understanding of the compound-target interactions. nih.govworldscientific.comtandfonline.com The dynamic nature of these simulations allows researchers to observe how the ligand and protein adapt to each other, which is a crucial aspect that static docking models cannot fully capture.

A key aspect of analyzing MD simulation results is the assessment of the stability of the protein-ligand complex. This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. tandfonline.comfrontiersin.org A stable RMSD value over a significant simulation period, for instance, 100 to 200 nanoseconds, suggests that the ligand has found a stable binding mode within the active site of MAO-B. nih.govtandfonline.comfrontiersin.org For potent inhibitors, the ligand's RMSD is expected to remain low, indicating minimal movement from its initial docked position. tandfonline.com

Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. frontiersin.org This analysis helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. Key residues in the active site of MAO-B that interact with this compound and its analogues are expected to show reduced fluctuations, indicating a stabilization of these residues by the inhibitor.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and MAO-B over time. tandfonline.comfrontiersin.org The persistence of these interactions throughout the simulation provides strong evidence for a stable binding complex. For instance, the cyclopropane and bromobenzyl moieties of this compound are likely to form crucial hydrophobic interactions within the active site of MAO-B, and MD simulations can track the stability and geometry of these interactions.

The binding free energy of the compound-target complex can also be estimated from MD simulation trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govfrontiersin.org This calculation provides a more accurate estimation of the binding affinity compared to docking scores alone. A lower binding free energy value indicates a more stable and favorable interaction between the inhibitor and the enzyme. nih.gov These calculations can help in ranking different analogues of this compound based on their predicted binding affinities.

The insights gained from MD simulations are invaluable for the rational design of novel and more potent MAO-B inhibitors based on the this compound scaffold. By understanding the dynamic behavior and stability of the compound-target complex, medicinal chemists can make informed modifications to the lead compound to enhance its binding affinity and inhibitory activity.

Future Perspectives and Research Directions for N 4 Bromobenzyl Cyclopropanamine

Expansion of Synthetic Utility beyond Current Applications

N-(4-bromobenzyl)cyclopropanamine is recognized as a valuable building block for the synthesis of more complex organic molecules, particularly within pharmaceutical research. chemshuttle.com The presence of the reactive cyclopropylamine (B47189) and the functional handle of the bromo-substituted benzyl (B1604629) group opens up a wide array of possibilities for synthetic transformations.

Future research is anticipated to leverage this compound as a key intermediate in the generation of diverse chemical libraries. The cyclopropylamine moiety, a structural feature in various therapeutic agents including antidepressants and antiviral drugs, offers a site for further functionalization. Its inherent ring strain and nucleophilic amine group make it a versatile component in designing novel therapeutic agents. The 4-bromobenzyl group, on the other hand, is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the systematic exploration of structure-activity relationships (SAR).

The expansion of its synthetic utility could involve its incorporation into multicomponent reactions to rapidly generate molecular complexity. mdpi.com For instance, it could be utilized in the synthesis of novel heterocyclic systems, a common feature in many approved drugs. The development of efficient and stereoselective synthetic routes starting from this compound will be crucial for accessing a wider range of structurally diverse and potentially bioactive molecules.

Discovery of Novel Bioactive Scaffolds Derived from this compound

The structural components of this compound suggest its potential as a foundational scaffold for the discovery of new bioactive molecules. The cyclopropylamine core is a known pharmacophore that can impart favorable properties such as metabolic stability and conformational rigidity. researchgate.net Benzylamine (B48309) derivatives have also demonstrated significant biological activities, including anticancer properties, by inducing apoptosis and reducing cell proliferation and migration. nih.gov

Future research will likely focus on the design and synthesis of libraries of derivatives of this compound for screening against a variety of biological targets. For example, derivatives could be explored as inhibitors of enzymes such as monoamine oxidase, a target for antidepressants, given that benzylamine derivatives have shown activity as monoamine oxidase inhibitors (MAOIs). wikipedia.org Furthermore, cyclopropylamine-containing compounds have been investigated as anticancer agents, suggesting a potential therapeutic avenue for derivatives of the title compound. nih.gov

The discovery of novel bioactive scaffolds will be driven by a combination of rational drug design, high-throughput screening, and fragment-based drug discovery approaches. Computational modeling can be employed to predict the binding of this compound derivatives to specific protein targets, guiding the synthesis of more potent and selective compounds.

Advanced Drug Delivery Systems for this compound Derivatives

Many small molecule drugs, particularly those with hydrophobic characteristics similar to what might be expected of this compound derivatives, face challenges with solubility and bioavailability. Advanced drug delivery systems (DDS) offer a promising approach to overcome these limitations.

Future research in this area could focus on encapsulating bioactive derivatives of this compound into various nanocarriers to enhance their therapeutic efficacy. Polymeric nanoparticles, liposomes, and micelles are potential delivery vehicles that can improve drug solubility, protect the drug from premature degradation, and facilitate targeted delivery to diseased tissues. scbt.com For instance, polymers have been instrumental in advancing drug delivery by enabling the controlled release of both hydrophilic and hydrophobic drugs. scbt.com

Given the benzylamine structure, strategies for residue-free release from polymer-drug conjugates could be explored. researchgate.net This involves linking the drug to a polymer backbone via a self-immolative linker that cleaves under specific physiological conditions, releasing the active drug at the target site. The development of such smart drug delivery systems could significantly improve the pharmacokinetic and pharmacodynamic profiles of future drugs derived from this compound.

Exploration of Combination Therapies and Polypharmacology Concepts

The complexity of many diseases often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapy, the use of two or more drugs, and polypharmacology, the concept of a single drug acting on multiple targets, are increasingly important strategies in modern drug discovery.

Future research could investigate the potential of this compound derivatives in combination with existing therapeutic agents. For example, in the context of cancer treatment, a derivative could be combined with a standard chemotherapeutic agent to achieve synergistic effects, overcome drug resistance, or reduce toxicity. Nanoparticle-based delivery systems are particularly well-suited for co-delivering multiple drugs in a controlled manner. mdpi.com

Furthermore, the structural features of this compound suggest that its derivatives may exhibit polypharmacological profiles. The benzylamine and cyclopropylamine moieties could interact with multiple biological targets. Future studies could employ computational and experimental approaches to identify the off-target activities of these derivatives, which could be exploited for therapeutic benefit or to understand potential side effects.

Integration of Omics Data in Target Validation and Mechanistic Elucidation

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized drug discovery by providing a systems-level understanding of disease and drug action. The integration of multi-omics data can be instrumental in validating the molecular targets of bioactive this compound derivatives and elucidating their mechanisms of action.

Future research should incorporate multi-omics approaches to analyze the cellular response to treatment with novel derivatives. For instance, transcriptomic and proteomic profiling of cancer cells treated with a cytotoxic derivative could reveal the signaling pathways that are perturbed, helping to identify the drug's primary target and downstream effects. Metabolomic analysis could provide insights into the metabolic reprogramming induced by the compound. A comprehensive analysis of multi-omics data can reveal alterations in regulatory pathways induced by cellular exposure to a chemical. bohrium.com

This data-driven approach will not only facilitate the identification of novel drug targets but also aid in the discovery of biomarkers for predicting patient response to treatment. The integration of omics data will be crucial for advancing the most promising this compound derivatives through the drug development pipeline.

Q & A

Q. How to validate purity using orthogonal methods?

  • Workflow :
  • GC-FID : Compare retention times with analytical standards .
  • Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromobenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromobenzyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.